molecular formula C9H16O5S B8399036 Ethyl 2-methyl-2-(methylsulfonyl)-5-oxopentanoate

Ethyl 2-methyl-2-(methylsulfonyl)-5-oxopentanoate

Cat. No. B8399036
M. Wt: 236.29 g/mol
InChI Key: FUHCKJVAXOPAPF-UHFFFAOYSA-N
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Patent
US08748466B2

Procedure details

2,6-Dimethylpyridine (6.1 mL, 52.9 mmol, 2.0 equiv), osmium tetroxide (2.5% w/v solution in tert-butyl alcohol, 6.6 mL, 0.53 mmol, 0.02 equiv), and sodium periodate (23.1 g, 106 mmol 4.0 equiv) were added sequentially to a solution of ethyl 2-methyl-2-(methylsulfonyl)hex-5-enoate (6.2 g, 26.0 mmol, 1.0 equiv) in 1,4-dioxane-water (3:1, 0.27 L) at room temperature. After vigorously stirring overnight (approx. 18 h), the reaction was partitioned between dichloromethane (0.2 L) and water (0.2 L). The aqueous phase was extracted with dichloromethane (0.2 L). The combined organic phases were washed with brine (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide the title compound as an oil (6.2 g). MS (GCMS) m/z 237 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ1.34 (t, J=7.22 Hz, 3H) 1.63 (s, 3H) 2.21-2.39 (m, 1H) 2.56 (s, 2H) 2.65-2.81 (m, 1H) 3.05-3.17 (m, 3H) 4.30 (q, J=7.15 Hz, 2H) 9.79 (s, 1H).
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
ethyl 2-methyl-2-(methylsulfonyl)hex-5-enoate
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0.27 L
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC=C(C)N=1.I([O-])(=O)(=O)=[O:10].[Na+].[CH3:15][C:16]([S:26]([CH3:29])(=[O:28])=[O:27])([CH2:22][CH2:23][CH:24]=C)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[CH3:15][C:16]([S:26]([CH3:29])(=[O:28])=[O:27])([CH2:22][CH2:23][CH:24]=[O:10])[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
CC1=NC(=CC=C1)C
Name
Quantity
23.1 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
ethyl 2-methyl-2-(methylsulfonyl)hex-5-enoate
Quantity
6.2 g
Type
reactant
Smiles
CC(C(=O)OCC)(CCC=C)S(=O)(=O)C
Name
Quantity
0.27 L
Type
solvent
Smiles
O1CCOCC1.O
Name
Quantity
6.6 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After vigorously stirring overnight (approx. 18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between dichloromethane (0.2 L) and water (0.2 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (0.2 L)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C(=O)OCC)(CCC=O)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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